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Technical Support Center: BCA Protein Assay
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome common

issues encountered during the Bicinchoninic Acid (BCA) protein assay, with a specific focus on

interfering substances.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the BCA protein assay?

The BCA protein assay is a colorimetric method used to measure the total concentration of

protein in a sample.[1][2] The process involves two main steps:

Biuret Reaction: In an alkaline medium, peptide bonds in the protein reduce cupric ions

(Cu²⁺) to cuprous ions (Cu¹⁺).[1][2][3][4]

BCA Chelation and Detection: Two molecules of bicinchoninic acid (BCA) chelate with one

cuprous ion (Cu¹⁺), forming a purple-colored complex.[3] This complex is water-soluble and

exhibits a strong absorbance at 562 nm, which is nearly linear with increasing protein

concentrations.[1][3] The absorbance is measured with a spectrophotometer, and the protein

concentration is determined by comparing the results to a standard curve prepared with a

protein of known concentration, typically bovine serum albumin (BSA).[1][3]
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Caption: Chemical principle of the BCA protein assay.

Q2: Which substances commonly interfere with the BCA assay?

Certain chemical groups can interfere with the BCA assay by reducing Cu²⁺, chelating copper

ions, or shifting the pH of the working reagent.[5] Key categories of interfering substances

include:

Reducing Agents: Substances like dithiothreitol (DTT) and 2-mercaptoethanol (β-ME) can

reduce Cu²⁺ independently of the protein, leading to an overestimation of protein

concentration.[6][7]

Copper Chelating Agents: Reagents such as ethylenediaminetetraacetic acid (EDTA) and

ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) can interfere with
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the formation of the BCA-copper complex, resulting in an underestimation of protein

concentration.[6][8][9]

Amino Acids: Cysteine, tyrosine, and tryptophan can produce color in the assay, contributing

to higher background and inaccurate measurements.[7]

Other Substances: Lipids, phospholipids, strong acids and bases, ammonium salts, and

certain detergents can also interfere with the assay.[6][7][8]

Troubleshooting Guide
Problem: My blank and standards have high background absorbance.

Possible Cause: The presence of a reducing agent or chelating agent in your sample buffer.

Even low concentrations of substances like DTT (e.g., 5 mM) can cause interference.[8][10]

Solution:

Dilution: If the protein concentration is high enough, dilute the sample in a compatible

buffer to reduce the concentration of the interfering substance to a non-interfering level.[3]

[10][11]

Removal of Interfering Substance: Use dialysis, desalting columns, or protein precipitation

to remove the interfering substance.[3][10][11] Acetone or trichloroacetic acid (TCA)

precipitation is a common and effective method.[6][10][12]

Use a Compatible Assay: Consider using a reducing agent-compatible BCA assay kit if

your samples contain DTT or β-ME.[4][10]

Problem: The color of my samples continues to develop after the recommended incubation

time.

Possible Cause: The BCA assay reaction does not reach a fixed endpoint, and color

development will continue over time.[13] The rate of color development is also temperature-

dependent.[2]

Solution: Ensure that all standards and unknown samples are incubated for the same

amount of time and at the same temperature.[2] Read the absorbance of all samples within a
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short time frame (e.g., 10 minutes) after incubation to minimize variability.[13]

Problem: My protein concentration readings are inconsistent or not reproducible.

Possible Cause: This could be due to several factors, including the presence of interfering

substances, inaccurate pipetting, or using a protein standard that is not appropriate for the

sample.

Solution:

Address Interference: Refer to the compatibility table below and consider methods to

remove interfering substances.

Standard Curve: Prepare a fresh standard curve for each assay.[14] Ensure the protein

standard is handled identically to the unknown samples.[3] For greater accuracy, use a

purified standard of the protein you are measuring, if available.[3]

Sample Homogeneity: Ensure your protein sample is well-mixed and homogenous before

pipetting.

Data Presentation: Interfering Substance
Compatibility
The following table summarizes the maximum compatible concentrations of various substances

in a standard BCA protein assay. Note that these values can be affected by the specific assay

protocol (e.g., microplate vs. test tube) and the presence of other substances in the sample

buffer.[13]
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Category Substance
Maximum Compatible

Concentration

Reducing Agents Dithiothreitol (DTT) 1 mM[5]

2-Mercaptoethanol (β-ME) 1 mM[5]

Chelating Agents EDTA 10 mM[5]

EGTA Not compatible[5]

Sodium Citrate 200 mM[5]

Detergents SDS 5%[5]

Triton X-100 5%[5]

Tween 20 5%[5]

CHAPS 5%[5]

Buffers & Salts Guanidine HCl 4 M[5]

Urea 3 M[5]

Ammonium Sulfate 1.5 M[2]

Sodium Chloride 1 M[5]

Imidazole 50 mM[5]

Solvents Ethanol 10%[5]

Methanol 10%[5]

Acetone 10%[5]

DMSO 10%[5]

Experimental Protocols
Protocol: Acetone Precipitation to Remove Interfering
Substances
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This protocol is effective for removing many common interfering substances prior to performing

the BCA assay.[6][10]

Materials:

Microcentrifuge tubes (1.5 mL)

Acetone, cold (-20°C)

Microcentrifuge

Ultrapure water

BCA Assay Reagents

Procedure:

Pipette 50 µL of each protein standard and unknown sample into separate 1.5 mL

microcentrifuge tubes.[10]

Add 200 µL of cold (-20°C) acetone to each tube.[10]

Vortex the tubes and incubate for 30 minutes at -20°C.[10]

Centrifuge the tubes for 10 minutes at maximum speed in a microcentrifuge.[10]

Carefully decant and discard the supernatant, which contains the interfering substances.[10]

[15]

Allow the protein pellet to air-dry at room temperature for 30 minutes to evaporate any

residual acetone.[10] Do not over-dry, as this can make resolubilization difficult.[15]

Resuspend the protein pellet in 50 µL of ultrapure water and vortex thoroughly.[10]

Proceed with the BCA protein assay as per the manufacturer's instructions, using the

resuspended pellet as your sample.[10]

Protocol: Standard BCA Microplate Assay
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This is a general protocol for a microplate-based BCA assay.

Materials:

96-well microplate

BCA Working Reagent (prepared by mixing 50 parts of Reagent A with 1 part of Reagent B)

[1][13]

BSA standards (e.g., 0 to 2000 µg/mL)

Protein samples

Microplate reader

Procedure:

Prepare a series of BSA standard dilutions.[1]

Pipette 10-25 µL of each standard and unknown sample into separate wells of the 96-well

microplate.[1][3][13]

Add 200 µL of the BCA Working Reagent to each well.[1][3][13]

Mix the plate thoroughly on a plate shaker for 30 seconds.[13]

Cover the plate and incubate at 37°C for 30 minutes.[1][13]

Cool the plate to room temperature.[1][13]

Measure the absorbance at 562 nm using a microplate reader.[1][14]

Generate a standard curve by plotting the absorbance of the BSA standards versus their

known concentrations.

Determine the concentration of the unknown samples by interpolating their absorbance

values on the standard curve.[14]
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Caption: Troubleshooting workflow for BCA assay interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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